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Compound of Interest

Compound Name: Natamycin

Cat. No.: B10753224 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals who may encounter unexpected results in cell viability assays when

using the antifungal agent Natamycin. The information is presented in a question-and-answer

format to directly address specific issues.

Frequently Asked Questions (FAQs)
Q1: What is Natamycin and how does it work?

Natamycin is a polyene macrolide antifungal agent produced by Streptomyces natalensis. Its

primary mechanism of action is binding to ergosterol, a key component of fungal cell

membranes.[1] Unlike other polyene antifungals, Natamycin does not create pores in the cell

membrane. Instead, its binding to ergosterol inhibits processes like the fusion of vacuoles,

thereby disrupting essential cellular functions and preventing fungal growth. Mammalian cells

contain cholesterol instead of ergosterol, which is why Natamycin has selective toxicity against

fungi.

Q2: Can Natamycin affect mammalian cells?

While Natamycin has a high specificity for fungi, some studies have shown it can impact other

eukaryotic cells, including mammalian cells, particularly at higher concentrations. Research has

indicated that Natamycin can inhibit the proliferation of certain cancer cell lines by interfering

with DNA repair enzymes. Furthermore, in studies with other eukaryotes like Leishmania,
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Natamycin has been shown to disrupt calcium homeostasis and cause mitochondrial

dysfunction, leading to a depletion of cellular ATP and subsequent cell death.

Q3: How might Natamycin interfere with my cell viability assay?

Natamycin can interfere with common cell viability assays in two main ways:

Biological Interference: Many widely used viability assays, such as those based on

tetrazolium salts (MTT, MTS, XTT, WST-1) or ATP quantification (CellTiter-Glo), rely on the

metabolic activity of cells, often specifically mitochondrial function. Since Natamycin has

been shown to induce mitochondrial dysfunction and deplete ATP levels in some eukaryotic

cells, it can directly inhibit the enzymatic reactions that these assays measure. This can lead

to an underestimation of cell viability that is not necessarily due to cytotoxicity.

Chemical Interference: Natamycin has a characteristic UV absorbance spectrum. This could

potentially interfere with the spectrophotometric or fluorometric readings of assays that

measure absorbance or fluorescence at wavelengths that overlap with Natamycin's

absorbance peaks.

Troubleshooting Guides
Issue 1: Unexpectedly low cell viability in tetrazolium-
based assays (MTT, MTS, XTT, WST-1)
If you observe a significant decrease in the signal from a tetrazolium-based assay after

Natamycin treatment, it may not solely reflect cell death.

Potential Cause:

The reduction of tetrazolium salts to a colored formazan product is dependent on the activity of

cellular dehydrogenases, primarily located in the mitochondria. Natamycin may be causing

mitochondrial stress or dysfunction in your cells, which would reduce dehydrogenase activity

and, consequently, the formazan signal, even if the cells are still viable.

Troubleshooting Steps:
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Confirm Cytotoxicity with a Non-Metabolic Assay: Use a secondary, independent assay that

does not rely on metabolic activity to confirm cell death. A suitable alternative is the Trypan

Blue exclusion assay, which assesses cell membrane integrity.

Perform a Cell-Free Control: To check for direct chemical interference, incubate Natamycin
at the concentrations used in your experiment in cell-free media with the assay reagent. A

change in color would indicate a direct interaction.

Optimize Incubation Time: Reduce the incubation time of your cells with Natamycin to see if

the effect is time-dependent, which might distinguish between direct metabolic inhibition and

eventual cytotoxicity.

Issue 2: Discrepancy between results from a tetrazolium
assay and an ATP-based assay (e.g., CellTiter-Glo)
You may find that different viability assays give conflicting results in the presence of

Natamycin.

Potential Cause:

Natamycin has been demonstrated to cause ATP depletion in some eukaryotic systems.

Therefore, an ATP-based assay like CellTiter-Glo might show a sharp decrease in signal due to

the depletion of cellular ATP, which may occur before the complete loss of mitochondrial

dehydrogenase activity or cell membrane integrity.

Troubleshooting Steps:

Time-Course Experiment: Conduct a time-course experiment to monitor changes in both

metabolic activity (e.g., MTT or WST-1) and ATP levels (CellTiter-Glo) over time. This can

help to understand the sequence of cellular events following Natamycin treatment.

Correlate with a Direct Cell Count: Use a method that directly counts viable cells, such as the

Trypan Blue exclusion assay or automated cell counting, to establish a baseline for cell

viability.

Consider an Alternative Endpoint: If both metabolic and ATP-based assays show

interference, consider using an assay that measures a different marker of cell health, such
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as a protease viability marker assay, which is less likely to be affected by Natamycin's

known mechanisms of action.

Data Presentation
Table 1: Summary of Potential Natamycin Interference in Common Cell Viability Assays
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Assay Type Assay Name(s) Principle
Potential
Interference by
Natamycin

Tetrazolium Reduction
MTT, MTS, XTT, WST-

1

Enzymatic reduction

of tetrazolium salt by

mitochondrial

dehydrogenases to a

colored formazan

product.

High Potential

(Biological):

Natamycin may

induce mitochondrial

dysfunction, leading to

decreased

dehydrogenase

activity and a false-

positive signal for

cytotoxicity.

ATP Quantification CellTiter-Glo

Luciferase-based

reaction to quantify

cellular ATP levels.

High Potential

(Biological):

Natamycin has been

shown to cause ATP

depletion, which

would directly reduce

the assay signal,

potentially before cell

death.

Dye Exclusion Trypan Blue

Live cells with intact

membranes exclude

the dye, while dead

cells take it up.

Low Potential: This

method is based on

membrane integrity,

which is not the

primary target of

Natamycin. It serves

as a good orthogonal

method.

Protease Activity CellTiter-Fluor Measures the activity

of a conserved

intracellular protease,

which is lost when

Lower Potential: This

pathway is less likely

to be directly affected

by Natamycin's known

mechanism of action.
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cells become non-

viable.

Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a standard procedure for the MTT assay.

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them

to adhere overnight.

Compound Treatment: Treat cells with various concentrations of Natamycin and appropriate

vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

MTT Addition: Following treatment, remove the culture medium and add 100 µL of fresh,

serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

Incubation: Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are

visible under a microscope.

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a

solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to

each well.

Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure all formazan

is dissolved. Read the absorbance at 570 nm using a microplate reader.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability
Assay
This protocol is a standard procedure for the CellTiter-Glo® assay.

Cell Plating and Treatment: Plate and treat cells with Natamycin as described in the MTT

protocol, but in opaque-walled 96-well plates suitable for luminescence measurements.
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Plate Equilibration: After the treatment period, allow the plate to equilibrate to room

temperature for approximately 30 minutes.

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture

medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

Mixing and Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the

luminescent signal.

Luminescence Reading: Measure the luminescence using a luminometer.

Visualizations

Preparation Assay Readout & Analysis Validation (if interference is suspected)

Plate Cells in 96-well Plate Treat with Natamycin
(and controls)

Add Viability Reagent
(e.g., MTT, WST-1, CellTiter-Glo) Incubate Measure Signal

(Absorbance/Luminescence) Analyze Data Perform Orthogonal Assay
(e.g., Trypan Blue)

Discrepancy? Compare Results

Click to download full resolution via product page

Caption: A typical experimental workflow for a cell viability assay with a validation step for

potential interference.
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Caption: Potential mechanism of Natamycin interference with metabolism-based cell viability

assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Support Center: Natamycin and Cell Viability
Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10753224#potential-interference-of-natamycin-in-
cell-viability-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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